molecular formula C8H10O4 B14694708 Octa-2,6-dienedioic acid CAS No. 24816-23-7

Octa-2,6-dienedioic acid

Cat. No.: B14694708
CAS No.: 24816-23-7
M. Wt: 170.16 g/mol
InChI Key: HLEWRNFSHDSFFF-UHFFFAOYSA-N
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Description

Octa-2,6-dienedioic acid (C₈H₁₀O₄) is an unsaturated dicarboxylic acid with conjugated double bonds at positions 2 and 5. Its reactivity is likely influenced by the conjugation of double bonds and the electron-withdrawing carboxylic acid groups, making it a candidate for cycloaddition reactions or polymerization processes. Notably, related bicyclic derivatives, such as bicyclo[4.2.0]octa-2,4-diene and octamethylbicyclo[3.2.1]octa-2,6-diene, are synthesized via electrocyclization and Diels-Alder reactions in natural product biosynthesis (e.g., endiandric acids and kingianins) .

Properties

CAS No.

24816-23-7

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

octa-2,6-dienedioic acid

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)

InChI Key

HLEWRNFSHDSFFF-UHFFFAOYSA-N

Canonical SMILES

C(CC=CC(=O)O)C=CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidative Coupling of Crotonic Acid Dianion

The oxidative coupling of crotonic acid (CH₂=CHCOOH) dianions yields (E,E)-octa-2,6-dienedioic acid as the major product . This method produces a 2:1 mixture of (E,E)-octa-2,6-dienedioic acid and (E)-5-vinyl-hex-2-endioic acid, separable via crystallization .

Key Steps :

  • Deprotonation of crotonic acid to form a dianion

  • Oxidative coupling under controlled conditions

  • Purification by crystallization

Bromination and Esterification

Another approach involves bromination of sebacic acid (HOOC(CH₂)₈COOH) followed by reaction with DMF to form dibromodiester intermediates . Subsequent esterification with methanol or 1-ethylpropanol generates diendioate derivatives.

MethodReagents/ConditionsYieldKey Product
Oxidative CouplingCrotonic acid dianion, O₂~70%(E,E)-octa-2,6-dienedioic acid
Bromination/DMFBr₂, DMF, sunlightMultigramDiendioate derivatives

Esterification and Protection

Octa-2,6-dienedioic acid undergoes esterification quantitatively with diazomethane or methanol . Partial tert-butyl esterification is achieved using trifluoroacetic anhydride (TFAA) and tert-butanol, yielding di-tert-butyl esters (e.g., 14 ) and monoesters (e.g., 15 ) .

Ester TypeReaction ConditionsProducts
Dimethyl esterDiazomethane or MeOH/H⁺Quantitative yield
Di-tert-butyl esterTFAA, tert-BuOH, rt14 (42%), 15 (57%)

Diastereoselective Conjugate Addition

The compound serves as a prochiral precursor for β-amino diacids via diastereoselective conjugate addition. For example, conjugate addition of chiral lithium amides followed by cyclization produces cis- and trans-stereoisomers of β-amino diacids .

Functional Materials

The compound’s conjugated system enables applications in:

  • Amino acid derivatives : Precursors for antifungal agents and aggregation pheromones .

  • Polymer chemistry : Potential use in helical polymers or foldamers .

Mechanism of Action

The mechanism by which octa-2,6-dienedioic acid exerts its effects involves the Heck-decarboxylate coupling procedure. The carboxylic group acts as a directing group, promoting the reaction and controlling regioselectivity . This mechanism allows for the efficient construction of diene scaffolds, which are crucial in the synthesis of various complex molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Octa-2,6-dienedioic acid C₈H₁₀O₄ 170.16 Two conjugated double bonds (2,6), two carboxylic acid groups.
Hexa-2,4-dienoic acid C₆H₈O₂ 112.13 Shorter chain, conjugated double bonds (2,4), one carboxylic acid group .
(Z)-Octadec-6-enoic acid C₁₈H₃₄O₂ 282.46 Mono-unsaturated fatty acid (18 carbons, Z-configuration at C6) .
Oleic acid C₁₈H₃₄O₂ 282.46 Cis-9-octadecenoic acid, a monounsaturated fatty acid with one double bond .
Geranic acid C₁₀H₁₆O₂ 168.23 Branched structure (3,7-dimethylocta-2,6-dienoic acid), trans configuration .

Key Observations :

  • Chain Length and Functional Groups: this compound is distinct in possessing two carboxylic acid groups, unlike Hexa-2,4-dienoic acid (one carboxylic group) or fatty acids like oleic acid (single carboxylic group and long hydrocarbon chain).

Table 2: Reactivity Comparison

Compound Key Reactions Applications
This compound Potential for Diels-Alder reactions Polymer precursors, organic synthesis
Hexa-2,4-dienoic acid Polymerization, hydrogenation Food preservatives, resins
Oleic acid Esterification, hydrogenation Surfactants, lubricants

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